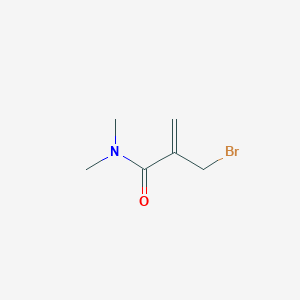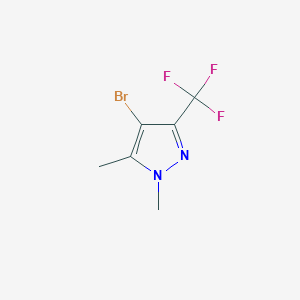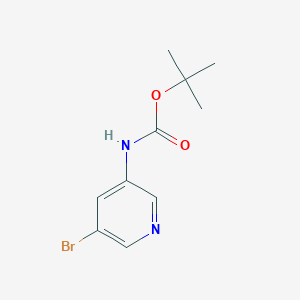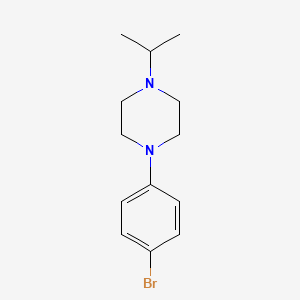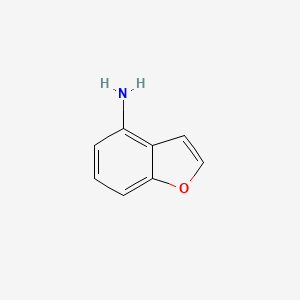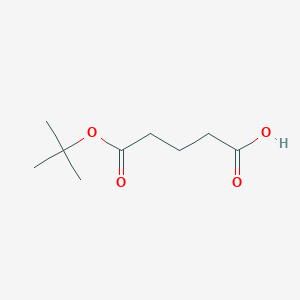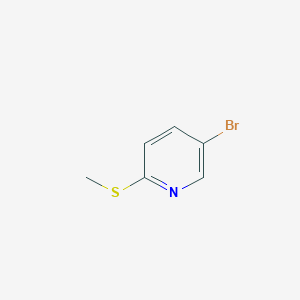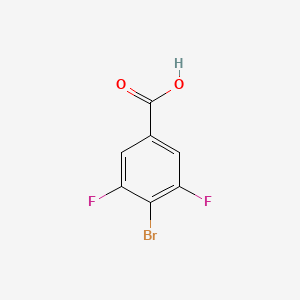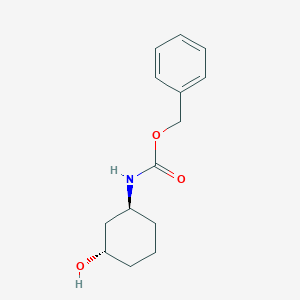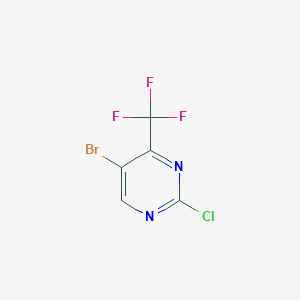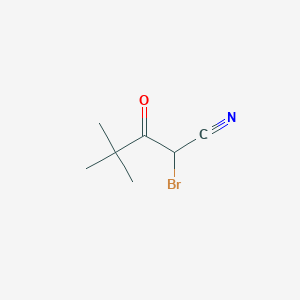
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Overview
Description
1-Bromo-1-cyano-3,3-dimethylbutan-2-one is an organic chemical compound . It is commonly used as a reagent for the synthesis of other chemicals. It has also been identified as a useful reagent for the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis .
Molecular Structure Analysis
The molecular formula of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one is C7H10BrNO . The molecular weight is 204.06 g/mol. For a detailed view of the molecular structure, one can refer to databases like the NIST Chemistry WebBook .Chemical Reactions Analysis
The specific chemical reactions involving 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not detailed in the search results. It is known that this compound is used as a reagent in the synthesis of other chemicals, but the exact reactions would depend on the specific synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not fully detailed in the search results. The molecular formula is C7H10BrNO and the molecular weight is 204.06 g/mol. For more detailed information on its physical and chemical properties, it would be necessary to refer to specific scientific literature or databases.Scientific Research Applications
Synthesis of Macrocycles
This compound is used in the preparation of macrocycles, which are large, ring-shaped molecules. These macrocycles can act as modulators of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and are being researched for the treatment of cystic fibrosis .
Pharmaceutical Testing
It is also utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results in various analytical methods such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography) .
Anti-Cancer and Anti-Inflammatory Research
Bromo- and cyano-substituted compounds have shown anti-proliferative effects on cancer cells. Studies suggest that such compounds, including 1-Bromo-1-cyano-3,3-dimethylbutan-2-one , may have differential effects on the proliferation rates of breast and prostate cancer cells .
Safety And Hazards
1-Bromo-1-cyano-3,3-dimethylbutan-2-one can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
The future directions of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not specified in the search results. As a chemical reagent, its use would depend on the needs of specific chemical syntheses. It has been identified as a useful reagent for the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis , suggesting potential future directions in medical research and treatment development.
properties
IUPAC Name |
2-bromo-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSORMNCXDSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468991 | |
| Record name | Bromo-pivaloylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-cyano-3,3-dimethylbutan-2-one | |
CAS RN |
89563-44-0 | |
| Record name | Bromo-pivaloylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

